molecular formula C14H12ClN3 B1381436 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine CAS No. 1545791-31-8

1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine

Cat. No.: B1381436
CAS No.: 1545791-31-8
M. Wt: 257.72 g/mol
InChI Key: XRWYYFRAQIXZJP-UHFFFAOYSA-N
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Description

1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a benzyl group and a chlorine atom attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1H-1,3-benzodiazol-2-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    6-chloro-1H-1,3-benzodiazol-2-amine: Lacks the benzyl group but shares the benzodiazole core and chlorine atom.

    1-benzyl-1H-1,3-benzodiazol-2-amine: Similar structure but without the chlorine atom.

Uniqueness: 1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine is unique due to the presence of both the benzyl group and the chlorine atom, which can influence its chemical reactivity and biological activity. This combination of structural features may confer distinct properties compared to other benzodiazole derivatives.

Properties

IUPAC Name

1-benzyl-6-chlorobenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-6-7-12-13(8-11)18(14(16)17-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWYYFRAQIXZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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